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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the nickel-catalyzed

amidation of aryl halides, a crucial transformation in modern synthetic chemistry, particularly for

the pharmaceutical and agrochemical industries. Nickel catalysis offers a cost-effective and

often more reactive alternative to traditional palladium-based methods, especially for the

coupling of challenging aryl chloride substrates.

Introduction
The formation of C–N bonds to synthesize aryl amides is a fundamental transformation in

organic synthesis. While palladium-catalyzed Buchwald-Hartwig amination has been a

cornerstone in this area, the use of nickel catalysts has gained significant traction due to the

lower cost and unique reactivity of nickel.[1][2] Nickel catalysts have demonstrated high

efficacy in coupling a wide range of aryl halides, including the less reactive but more abundant

aryl chlorides, with various nitrogen nucleophiles such as primary and secondary amines, and

even amides themselves.[3][4] These methods are characterized by their broad substrate

scope, excellent functional group tolerance, and often mild reaction conditions.[3]

Catalytic Systems and Reaction Conditions
Several nickel-based catalytic systems have been developed for the amidation of aryl halides.

These systems typically consist of a nickel precatalyst, a ligand, and a base in a suitable

solvent.
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Common Nickel Precatalysts:

Ni(COD)₂ (Bis(1,5-cyclooctadiene)nickel(0)): A common Ni(0) source, typically used with

phosphine or N-heterocyclic carbene (NHC) ligands.[2][3]

NiCl₂(DME) (1,2-Dimethoxyethane)nickel(II) chloride: An air-stable Ni(II) precatalyst that is

reduced in situ to the active Ni(0) species.[5]

(BINAP)Ni(η²-NC-Ph): A well-defined, single-component Ni(0) precatalyst that exhibits high

activity.[1][6]

Common Ligands:

Phosphine Ligands: 1,1'-Bis(diphenylphosphino)ferrocene (dppf) and 2,2'-

bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) are frequently employed.[1][2]

N-Heterocyclic Carbene (NHC) Ligands: Ligands such as SIPr·HCl (1,3-Bis(2,6-

diisopropylphenyl)imidazolium chloride) are effective, particularly with Ni(II) precatalysts.[5]

Bases and Solvents:

Bases: Strong bases like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu)

are typically required to deprotonate the amine nucleophile.[1][3]

Solvents: Anhydrous, aprotic solvents such as toluene, dioxane, or 2-methyltetrahydrofuran

(2-Me-THF) are commonly used.[1][5]

Data Presentation: Substrate Scope and Yields
The following tables summarize the performance of different nickel catalytic systems in the

amidation of various aryl chlorides with a range of primary and secondary amines.

Table 1: Nickel-Catalyzed Amination of Various Aryl Chlorides with Octylamine.[1][6]
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Entry Aryl Chloride Product Yield (%)

1 4-Chloroanisole

N-(4-

methoxyphenyl)octan-

1-amine

96

2 4-Chlorotoluene
N-(p-tolyl)octan-1-

amine
95

3 Chlorobenzene
N-phenyloctan-1-

amine
92

4
4-

Chlorobenzotrifluoride

N-(4-

(trifluoromethyl)phenyl

)octan-1-amine

85

5 2-Chloropyridine N-octylpyridin-2-amine 78

Conditions: Aryl chloride (0.400 mmol), octylamine (0.600 mmol), (BINAP)Ni(η²-NC-Ph) (1 mol

%), NaOtBu (0.600 mmol), toluene (1 mL), 50 °C, 24 h.[1][6]

Table 2: Nickel-Catalyzed Amination of 3-Chloroanisole with Various Primary Amines.[1][6]
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Entry Primary Amine Product Yield (%)

1 Cyclohexylamine

N-(3-

methoxyphenyl)cycloh

exanamine

85

2 Benzylamine
N-benzyl-3-

methoxyaniline
96

3 Allylamine
N-allyl-3-

methoxyaniline
93

4
2-Morpholinoethan-1-

amine

N'-(3-methoxyphenyl)-

N,N-dimethylethane-

1,2-diamine

88

5 Furfurylamine

N-((furan-2-

yl)methyl)-3-

methoxyaniline

90

Conditions: 3-chloroanisole (0.400 mmol), primary amine (0.600 mmol), (BINAP)Ni(η²-NC-Ph)

(2 mol %), NaOtBu (0.600 mmol), toluene (1 mL), 50 °C, 24 h.[1][6]

Table 3: Nickel-Catalyzed Amination of Aryl Chlorides with Amides.[3][4]
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Entry Aryl Chloride Amide Product Yield (%)

1 4-Chlorotoluene

N,N-

Dimethylformami

de

N,N-dimethyl-4-

methylaniline
99

2 4-Chloroanisole
N-

Methylformamide

N-methyl-4-

methoxyaniline
95

3

1-

Chloronaphthale

ne

N,N-

Dimethylacetami

de

N,N-

dimethylnaphthal

en-1-amine

81

4 2-Chloropyridine

N,N-

Dimethylformami

de

N,N-

dimethylpyridin-

2-amine

75

5

4-

Chlorobenzonitril

e

N-

Phenylacetamide

N-(4-

cyanophenyl)-N-

phenylacetamide

71

Conditions: Aryl chloride (1.0 mmol), amide (1.2 mmol), Ni(COD)₂ (1 mol %), APr·HCl (1 mol

%), KOtBu (4.0 mmol), H₂O (1.0 mmol), toluene (2.0 mL), 35 °C, 24 h.[3][4]

Experimental Protocols
Below are detailed methodologies for two common nickel-catalyzed amidation reactions.

Protocol 1: General Procedure for Ni(0)/BINAP-Catalyzed
Amination of Aryl Chlorides with Primary Amines
This protocol is adapted from the work of Hartwig and colleagues.[1][6]

Materials:

(BINAP)Ni(η²-NC-Ph) catalyst

Aryl chloride
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Primary amine

Sodium tert-butoxide (NaOtBu)

Anhydrous toluene

An oven-dried Schlenk tube or vial with a magnetic stir bar

Nitrogen or argon gas supply

Procedure:

In a glovebox, add (BINAP)Ni(η²-NC-Ph) (0.004 mmol, 1 mol %) and NaOtBu (0.600 mmol)

to an oven-dried Schlenk tube equipped with a magnetic stir bar.

Add the aryl chloride (0.400 mmol) and the primary amine (0.600 mmol).

Add anhydrous toluene (1.0 mL).

Seal the Schlenk tube and remove it from the glovebox.

Place the reaction vessel in a preheated oil bath at 50 °C and stir for 24 hours.

After the reaction is complete, cool the mixture to room temperature.

Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

Concentrate the filtrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to afford the desired

N-aryl amine.

Protocol 2: General Procedure for Ni(II)/NHC-Catalyzed
Amination of Aryl Chlorides with Secondary Amines
This protocol is a representative procedure based on methodologies utilizing air-stable Ni(II)

precatalysts.[5][7]
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Materials:

NiCl₂(DME)

SIPr·HCl (1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride)

Sodium tert-butoxide (NaOtBu)

Aryl chloride

Secondary amine (e.g., morpholine)

Anhydrous 2-methyltetrahydrofuran (2-Me-THF)

An oven-dried screw-cap vial with a magnetic stir bar

Nitrogen or argon gas supply

Procedure:

To an oven-dried screw-cap vial containing a magnetic stir bar, add NiCl₂(DME) (0.025

mmol, 5 mol %), SIPr·HCl (0.05 mmol, 10 mol %), and NaOtBu (1.125 mmol).

Seal the vial with a cap containing a PTFE septum and purge with nitrogen or argon.

Add the aryl chloride (0.5 mmol) and the secondary amine (0.9 mmol).

Add anhydrous 2-Me-THF (2.5 mL) via syringe.

Place the vial in a preheated heating block or oil bath at 80 °C and stir for 3-12 hours.

Monitor the reaction progress by TLC or GC-MS.

Upon completion, cool the reaction to room temperature.

Quench the reaction with saturated aqueous ammonium chloride solution and extract with

ethyl acetate (3 x 10 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the residue by flash column chromatography on silica gel.

Visualizations
Catalytic Cycle for Nickel-Catalyzed Amidation
The following diagram illustrates a plausible catalytic cycle for the nickel-catalyzed amidation of

an aryl halide.
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Figure 1: Proposed Catalytic Cycle
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Figure 2: General Experimental Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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